molecular formula C12H8BrClINO B8468829 3-Bromo-2-(5-chloro-2-iodo-phenoxymethyl)-pyridine

3-Bromo-2-(5-chloro-2-iodo-phenoxymethyl)-pyridine

Cat. No. B8468829
M. Wt: 424.46 g/mol
InChI Key: RKGZHPWFQOASBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101760B2

Procedure details

(3-Bromo-pyridin-2-yl)-methanol (7.39 g, 39.30 mmoles), and triethylamine (7.15 mL, 51.3 mmoles) are combined in tetrahydrofuran (70 mL) under nitrogen. The solution is chilled to 0.6° C. with an ice bath. Methanesulfonyl chloride (3.35 mL, 43.28 mmol) is added dropwise over 20 min, controlling the exotherm such that the internal temperature does not exceed 5° C. Following the addition, the reaction is stirred over an ice bath. After 20 min HPLC analysis shows that the (3-Bromo-pyridin-2-yl)-methanol is fully consumed. Triethylamine hydrochloride is filtered using a fitted glass funnel, washing with cold THF (50 mL). The THF filtrate containing the mesylate is placed under nitrogen and chilled in an ice bath. 2-Iodo-5-chlorophenol (10.00 g, 39.30 mmoles) is added, followed by addition of sodium t-butoxide (4.10 g, 41.38 mmol) in two equal portions with a mild exotherm of about 5° C. for each addition. The ice bath is removed and the reaction allowed to stir overnight. The reaction is quenched with water (50 mL) and the lower aqueous layer allowed to slowly separate. The organic portion is washed with brine (25 mL), and then the brine and aqueous portions back-extracted with THF (10 mL). The organic portions are combined and dried over sodium sulfate, filtered, and concentrated to afford a rusty orange solid. The solid is dissolved in dichloromethane (25 mL) and chromatographed on an AnaLogix Inc., Intelliflash 180 automated chromatography instrument, version 1.8.0. using a gradient of 10- 20% ethyl acetate/hexanes over 35 min to afford 11.0 g (65%) of the product as a yellow solid. 1H NMR (DMSO) δ 5.31 (2H, s), 6.85 (1H, dd), 7.25 (1H, m), 7.39 (1H, dd), 7.77 (1H, d), 8.17 (1H, d), 8.59 (1H, d).
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
7.15 mL
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
4.1 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[I:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1O.CC(C)([O-])C.[Na+]>O1CCCC1.ClCCl>[Br:1][C:2]1[C:3]([CH2:8][O:9][C:28]2[CH:27]=[C:26]([Cl:29])[CH:25]=[CH:24][C:23]=2[I:22])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
7.39 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)CO
Step Two
Name
Quantity
7.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.35 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=CC1)CO
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)Cl)O
Step Six
Name
Quantity
4.1 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0.6 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred over an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
is fully consumed
FILTRATION
Type
FILTRATION
Details
Triethylamine hydrochloride is filtered
WASH
Type
WASH
Details
washing with cold THF (50 mL)
ADDITION
Type
ADDITION
Details
The THF filtrate containing the mesylate
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (50 mL)
CUSTOM
Type
CUSTOM
Details
to slowly separate
WASH
Type
WASH
Details
The organic portion is washed with brine (25 mL)
EXTRACTION
Type
EXTRACTION
Details
the brine and aqueous portions back-extracted with THF (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a rusty orange solid
CUSTOM
Type
CUSTOM
Details
chromatographed on an AnaLogix Inc
CUSTOM
Type
CUSTOM
Details
over 35 min
Duration
35 min

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)COC1=C(C=CC(=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.